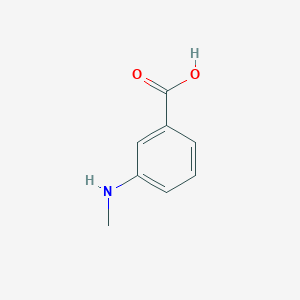

3-(Methylamino)benzoic acid

説明

Contextualization within Aromatic Aminobenzoic Acids in Contemporary Chemical Research

Aromatic aminobenzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with both an amino group and a carboxylic acid group. nih.gov These bifunctional molecules are significant foundational chemicals in various scientific and industrial fields, including the synthesis of dyes, food additives, and pharmaceuticals. researchgate.net The chemical nature of these compounds can vary significantly based on the substitution pattern (ortho, meta, para) on the aromatic ring. nih.gov

The isomers of aminobenzoic acid, such as para-aminobenzoic acid (PABA), are well-known for their biological roles; for instance, PABA is a precursor in the biosynthesis of folate. solubilityofthings.comfiveable.me 3-Aminobenzoic acid, the parent compound of the molecule in focus, is noted for its use as a versatile building block in organic synthesis. solubilityofthings.com Within this important class of molecules, 3-(Methylamino)benzoic acid emerges as a derivative of 3-aminobenzoic acid, featuring a methyl group attached to the nitrogen atom. This structural modification distinguishes it from its parent compound, influencing its chemical properties and reactivity, and defining its specific applications in research.

Overview of Key Research Areas and Academic Significance of this compound

The primary academic significance of this compound lies in its role as a versatile building block in organic and medicinal chemistry. cymitquimica.comsmolecule.com Its structure, containing a secondary amine and a carboxylic acid, provides two reactive sites for chemical modification, making it a valuable scaffold for constructing more complex molecules. cymitquimica.com

A key research area where this compound has found application is in peptide synthesis. smolecule.comsigmaaldrich.comsigmaaldrich.com Specifically, it has been utilized in solution-phase peptide synthesis, a fundamental technique for creating peptides in a homogenous reaction medium. smolecule.comsigmaaldrich.com The presence of the methylamino group can influence the properties of the resulting peptide structures. While related compounds like 3-Amino-4-(methylamino)benzoic acid are used as specialized linkers in solid-phase peptide synthesis for creating cyclic peptides, the principal documented role for this compound is as a reagent in solution-based methods. researchgate.netnih.gov

The compound is typically handled as a solid, appearing as a white to off-white substance. cymitquimica.com Its utility in synthesis is further underscored by its solubility in polar organic solvents. cymitquimica.com The research interest in this compound is centered on leveraging its bifunctional nature for the development of novel chemical entities.

Table 1: Chemical Identifiers for this compound

This table provides key chemical identifiers for this compound.

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | cymitquimica.com |

| CAS Number | 51524-84-6 | sigmaaldrich.com |

| Molecular Formula | C8H9NO2 | sigmaaldrich.com |

| Molecular Weight | 151.16 g/mol | sigmaaldrich.com |

| InChI Key | ZCCNWBPFIBQFQX-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

| SMILES String | CNc1cccc(c1)C(O)=O | sigmaaldrich.comsigmaaldrich.com |

Table 2: Physical Properties of this compound

This table outlines notable physical properties of this compound.

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 122-126 °C | sigmaaldrich.comsigmaaldrich.com |

Table 3: Compound Names Mentioned

Structure

3D Structure

特性

IUPAC Name |

3-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-9-7-4-2-3-6(5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCNWBPFIBQFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300806 | |

| Record name | 3-(Methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51524-84-6 | |

| Record name | 51524-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways Involving 3 Methylamino Benzoic Acid

Development of Novel Synthetic Approaches for 3-(Methylamino)benzoic Acid

The synthesis of this compound has traditionally been approached through classical methods, which often involve multiple steps, harsh reaction conditions, or the use of hazardous reagents. A common strategy involves the N-methylation of 3-aminobenzoic acid. This can be achieved using various methylating agents, but can sometimes suffer from over-alkylation, leading to the formation of the tertiary amine by-product. Another established route is the reduction of a 3-nitrobenzoic acid derivative, followed by methylation.

Modern synthetic chemistry seeks to develop more efficient, selective, and sustainable routes. Novel approaches are being explored that leverage advances in catalysis and reaction engineering.

Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination represents a powerful modern method for forming carbon-nitrogen bonds. A potential novel synthesis for this compound could involve the palladium-catalyzed coupling of 3-bromobenzoic acid or 3-chlorobenzoic acid with methylamine. This approach offers high yields and functional group tolerance, avoiding the multi-step processes of older methods.

Reductive Amination: A direct synthesis could involve the reductive amination of 3-formylbenzoic acid with methylamine. This reaction proceeds via an imine intermediate which is then reduced in situ to the secondary amine. Various reducing agents, including sodium borohydride or catalytic hydrogenation, can be employed, offering a convergent and atom-economical pathway.

Continuous Flow Synthesis: The synthesis of related compounds, such as 4-(methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid, has been successfully adapted to continuous flow reactors. guidechem.com This technology allows for precise control over reaction parameters like temperature and pressure, enhancing safety and yield while enabling easier scale-up. guidechem.com Such an approach could be adapted for the synthesis of this compound, representing a significant process innovation.

Investigation of Mechanistic Aspects in Reactions Utilizing this compound

The reactivity of this compound is dictated by the electronic properties of its two functional groups. The methylamino group (-NHMe) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance. Conversely, the carboxylic acid group (-COOH) is a deactivating group and a meta-director, as it withdraws electron density from the ring.

In reactions involving the aromatic ring, these two groups exert opposing influences. The mechanistic outcome of a reaction, such as electrophilic aromatic substitution, depends on which group's directing effect predominates. The strongly activating nature of the amino group typically overrides the deactivating effect of the carboxylic acid. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methylamino group.

For reactions at the functional groups themselves, standard mechanisms apply. The esterification of the carboxylic acid moiety, for example, typically proceeds via an acid-catalyzed nucleophilic acyl substitution. dnu.dp.uaresearchgate.net Amidation reactions follow a similar pathway, often facilitated by coupling agents that activate the carboxylic acid toward nucleophilic attack by an amine.

Strategies for Functionalization and Derivatization of the this compound Scaffold

The presence of three distinct reactive sites—the carboxylic acid, the methylamino group, and the aromatic ring—makes this compound an excellent scaffold for chemical modification and the synthesis of diverse derivatives.

The carboxylic acid group is readily transformed into a variety of other functional groups. These derivatizations are fundamental in applications such as peptide synthesis, where the carboxylic acid is coupled with an amino group. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) yields the corresponding esters. This reaction is reversible and typically requires removal of water to drive it to completion. dnu.dp.uaresearchgate.net

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This condensation reaction, which forms N-substituted benzamides, can be promoted by heat or, more commonly, through the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under milder conditions. rasayanjournal.co.inyoutube.com

Reduction: The carboxylic acid can be reduced to a primary alcohol, (3-(methylamino)phenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acyl Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride, which is a key intermediate for the synthesis of esters and amides under very mild conditions. colostate.edu

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl Ester |

| Amidation | Amine (e.g., Aniline), Coupling Agent (e.g., DCC) | Amide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

The secondary amine is a nucleophilic site and can undergo several important transformations.

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of an N-acyl derivative. For instance, reacting this compound with acetyl chloride would yield 3-(N-methylacetamido)benzoic acid. This is a common strategy to protect the amino group during other transformations.

Alkylation: Further alkylation of the secondary amine can produce a tertiary amine. For example, reaction with an alkyl halide like ethyl iodide would yield 3-(N-ethyl-N-methylamino)benzoic acid.

Sulfonylation: Treatment with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base yields a sulfonamide.

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride, Base | N-methyl Amide |

| Alkylation | Ethyl Iodide, Base | Tertiary Amine |

| Sulfonylation | p-Toluenesulfonyl Chloride, Base | Sulfonamide |

Functionalization of the aromatic ring introduces new substituents, significantly altering the molecule's properties. The regiochemical outcome is determined by the directing effects of the existing groups.

Electrophilic Aromatic Substitution (EAS): In classical EAS reactions like nitration or halogenation, the powerful ortho-, para-directing influence of the activating -NHMe group dominates the meta-directing influence of the deactivating -COOH group. msu.edutalkingaboutthescience.com Therefore, substitution is expected to occur primarily at positions 4 and 6 (ortho to -NHMe) and position 2 (para to -NHMe).

Directed C-H Activation: Modern synthetic methods offer alternatives to classical EAS with different regioselectivity. Late-stage functionalization via transition-metal-catalyzed C-H activation has emerged as a powerful tool. nih.gov For instance, iridium-catalyzed ortho-amination or iodination can functionalize the C-H bond ortho to the carboxylic acid directing group. nih.gov This provides a predictable and selective method to introduce substituents at the 2-position, a site that may be less favored in traditional EAS due to steric hindrance or competing electronic effects. This method demonstrates high selectivity for carboxylate-directed functionalization, even in the presence of other coordinating groups. nih.gov

| Methodology | Directing Group | Predicted Major Substitution Position(s) | Example Reaction |

|---|---|---|---|

| Electrophilic Aromatic Substitution | -NHMe (Activating) | 4, 6, and 2 | Nitration (HNO₃/H₂SO₄) |

| Directed C-H Activation | -COOH (Directing Group) | 2 | Iridium-catalyzed amination |

Spectroscopic and Advanced Analytical Techniques in Research on 3 Methylamino Benzoic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 3-(Methylamino)benzoic acid. Both ¹H (proton) and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus.

In ¹H NMR spectroscopy, the aromatic protons of the benzene (B151609) ring typically appear as a complex multiplet pattern in the range of δ 6.5-7.5 ppm. The specific chemical shifts and coupling constants are dictated by the meta-substitution pattern. The proton on the nitrogen of the methylamino group gives rise to a signal that can be broad and variable in position due to hydrogen bonding and exchange phenomena, often observed between δ 4.0 and 5.0 ppm. The methyl protons attached to the nitrogen are readily identified as a singlet or a doublet (if coupled to the N-H proton) around δ 2.8 ppm. The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet far downfield, typically above δ 12.0 ppm.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of δ 167-170 ppm. The aromatic carbons exhibit signals between δ 110-150 ppm, with the carbon atom attached to the nitrogen (C3) being significantly influenced by the electron-donating amino group. The methyl carbon of the -NHCH₃ group is observed in the aliphatic region, typically around δ 30 ppm.

Beyond static structural analysis, NMR is a powerful tool for real-time reaction monitoring. For instance, during the synthesis of this compound, such as the methylation of 3-Aminobenzoic acid, ¹H NMR can be used to track the disappearance of the starting material's signals and the concurrent appearance of the product's characteristic peaks. The integration of the methyl singlet, for example, can be compared against the aromatic signals to quantify the extent of the reaction over time, providing valuable kinetic data without the need for sample isolation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆ This interactive table provides predicted chemical shift ranges for the protons in this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 12.0 - 13.0 | Broad Singlet |

| Aromatic H | 6.5 - 7.5 | Multiplet |

| -NH- | 4.0 - 5.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges for the carbons in this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 167 - 170 |

| C-N (Aromatic C3) | 148 - 150 |

| C-COOH (Aromatic C1) | 131 - 133 |

| Aromatic CH | 112 - 130 |

Utilization of Mass Spectrometry (MS) in Characterization and Mechanistic Studies.

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of this compound, as well as for probing its structure through fragmentation analysis. The molecular weight of this compound (C₈H₉NO₂) is 151.16 g/mol . In electron ionization (EI) mass spectrometry, the compound will typically show a distinct molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 151.

The fragmentation pattern observed in the mass spectrum provides a fingerprint that aids in structural confirmation. Key fragmentation pathways for aromatic carboxylic acids and amines can be predicted. A common fragmentation for benzoic acid derivatives is the loss of a hydroxyl radical (•OH, 17 Da) to form an acylium ion, which would appear at m/z 134. Another prominent fragmentation is the loss of the entire carboxyl group as a •COOH radical (45 Da), leading to a fragment at m/z 106. Further fragmentation of the aromatic ring can also occur, leading to characteristic ions at m/z 77 ([C₆H₅]⁺) and 51. The presence of the methylamino group introduces additional fragmentation pathways, such as the loss of a methyl radical (•CH₃, 15 Da).

High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with very high precision (e.g., 151.0633 for C₈H₉NO₂), which allows for the unambiguous determination of the elemental formula.

In mechanistic studies, MS can be used to identify intermediates and byproducts in a reaction mixture. By coupling MS with a chromatographic separation technique like GC or LC (GC-MS, LC-MS), individual components of a complex mixture can be separated and identified, providing a detailed picture of the reaction pathway. For example, in the synthesis of this compound, LC-MS could be used to detect any unreacted starting materials, over-methylated products like 3-(Dimethylamino)benzoic acid, or other impurities.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This interactive table outlines the likely fragments of this compound in an EI-MS experiment.

| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral/Radical |

|---|---|---|

| 151 | [C₈H₉NO₂]⁺˙ | Molecular Ion |

| 134 | [C₈H₈NO]⁺ | •OH |

| 106 | [C₇H₈N]⁺ | •COOH |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to gain insights into its molecular structure and conformation. These techniques are complementary and probe the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. nist.gov The carboxylic acid group gives rise to a very broad O-H stretching band, often spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form common in carboxylic acids. researchgate.net The sharp and intense C=O (carbonyl) stretching vibration is typically observed in the range of 1680-1710 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxyl group appear in the fingerprint region, between 1200-1440 cm⁻¹ and 900-950 cm⁻¹ respectively.

The secondary amine (-NH-) group is identified by its N-H stretching vibration, which appears as a moderate band around 3350-3450 cm⁻¹. The N-H bending vibration is typically found near 1500-1550 cm⁻¹. The C-N stretching vibration of the aromatic amine is usually located in the 1250-1340 cm⁻¹ region. Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear as a series of bands in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring (meta-substitution) can be inferred from the pattern of C-H out-of-plane bending bands in the 680-900 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong band. The aromatic ring vibrations, particularly the symmetric ring breathing mode around 1000 cm⁻¹, are often very intense in the Raman spectrum and are characteristic of the substituted benzene structure. core.ac.uk Raman spectroscopy is particularly sensitive to the non-polar bonds and symmetric vibrations of the molecule, making it a valuable tool for studying the carbon skeleton and conformational properties.

Table 4: Characteristic Vibrational Frequencies for this compound This interactive table summarizes the key IR and Raman bands for identifying the functional groups in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | 1680-1710 (strong, sharp) | Strong |

| Carboxylic Acid | C-O stretch | 1200-1300 (strong) | Medium |

| Secondary Amine | N-H stretch | 3350-3450 (medium) | Medium |

| Aromatic Ring | C-H stretch | 3000-3100 (medium) | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 (multiple, medium) | Strong |

| Aromatic Ring | Ring Breathing | Weak | ~1000 (strong) |

Chromatographic Methods (High-Performance Liquid Chromatography, Gas Chromatography) for Purity Assessment and Reaction Progress Analysis in Research Syntheses.

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling both purity assessment and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic technique for the analysis of non-volatile compounds like this compound. calpaclab.com Reversed-phase HPLC (RP-HPLC) is typically employed, using a non-polar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase. A common mobile phase consists of a mixture of an aqueous buffer (often containing an acid like formic acid or phosphoric acid to suppress the ionization of the carboxyl group) and an organic modifier such as acetonitrile (B52724) or methanol. sielc.comthaiscience.info

For purity assessment, a sample of the synthesized compound is injected, and the resulting chromatogram is analyzed. quora.com The purity is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks detected. A UV detector is typically used, set to a wavelength where the aromatic ring strongly absorbs (around 254 nm or 300 nm).

To monitor a reaction, small aliquots are taken from the reaction mixture at different time intervals, quenched, and injected into the HPLC. The chromatograms will show the decrease in the peak area of the starting material(s) and the increase in the peak area of the product, allowing for a quantitative analysis of the reaction's conversion and yield over time.

Gas Chromatography (GC): Standard GC analysis of this compound is challenging due to its low volatility and polar nature, stemming from the carboxylic acid and amine functional groups. These groups can lead to poor peak shape and thermal decomposition in the hot injector and column. bre.com Therefore, derivatization is typically required prior to GC analysis. sigmaaldrich.com The acidic proton of the carboxyl group and the amine proton can be replaced with less polar, more volatile groups through reactions like silylation (e.g., with MTBSTFA) or esterification followed by acylation. nih.govdss.go.th

Once derivatized, the compound can be analyzed using a standard GC system, often coupled with a mass spectrometer (GC-MS). This allows for the separation of the derivatized analyte from any impurities, with the mass spectrometer providing definitive identification of the peaks. GC-MS is a powerful tool for identifying trace impurities or byproducts in a synthesis that might not be resolved or identified by HPLC alone.

Table 5: Typical Chromatographic Conditions for Analysis of Aminobenzoic Acids This interactive table presents common starting conditions for the chromatographic analysis of compounds like this compound.

| Parameter | HPLC | GC (after derivatization) |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Non-polar capillary (e.g., DB-5ms, HP-1) |

| Mobile Phase / Carrier Gas | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., 0.1% TFA) | Helium or Hydrogen |

| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Typical Application | Purity determination, reaction monitoring | Impurity profiling, analysis of volatile derivatives |

Theoretical and Computational Investigations of 3 Methylamino Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-(Methylamino)benzoic acid. By solving approximations of the Schrödinger equation, these methods can determine various molecular properties, including optimized geometry, electronic charge distribution, and frontier molecular orbitals.

The electronic structure of this compound is characterized by the interplay between the electron-donating methylamino group (-NHCH₃) and the electron-withdrawing carboxylic acid group (-COOH) attached to the benzene (B151609) ring. The methylamino group, being an activating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance effects. Conversely, the carboxylic acid group deactivates the ring by withdrawing electron density. The meta-substitution pattern in this compound results in a complex electronic landscape.

Key parameters derived from quantum chemical calculations that help in understanding the reactivity of this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic group and a region of positive potential near the hydrogen atoms of the carboxylic and amino groups, indicating sites for electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Electronic Properties of Benzoic Acid Derivatives (Illustrative)

This table presents hypothetical data for this compound based on typical values for similar compounds, as direct experimental or computational results are not widely available.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Benzoic Acid | -7.5 | -1.2 | 6.3 | 2.5 |

| 3-Aminobenzoic Acid | -6.9 | -0.9 | 6.0 | 3.1 |

| This compound (Estimated) | -6.7 | -0.8 | 5.9 | 3.4 |

| N-Methylaniline | -6.5 | -0.5 | 6.0 | 1.7 |

Molecular Dynamics Simulations of this compound and its Interactions with Solvents or Reagents

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of how this compound behaves in different environments, such as in various solvents or in the presence of other reagents. By simulating the interactions at an atomic level, MD can reveal information about solvation, conformational changes, and the formation of intermolecular interactions like hydrogen bonds.

In an aqueous solvent, the this compound molecule is expected to form hydrogen bonds with water molecules through both its carboxylic acid and methylamino groups. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing insight into the molecule's solubility and the structure of its hydration shell. A study on the closely related meta-aminobenzoic acid in water revealed the importance of both nonionic and zwitterionic forms and how their dimerization drives crystallization. nih.gov Similar behavior could be anticipated for this compound.

The orientation and dynamics of the solvent molecules around the solute can be analyzed through radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. For this compound in water, RDFs would likely show distinct peaks for water hydrogens around the carboxylic oxygens and for water oxygens around the hydrogens of the amino and carboxylic groups.

MD simulations can also be employed to study the interaction of this compound with potential reagents. By placing the molecules in a simulation box and observing their trajectories, it is possible to identify preferential binding sites and orientations, which can be crucial for understanding reaction mechanisms. For instance, the interaction with a base would likely involve the deprotonation of the carboxylic acid, a process that can be monitored and analyzed throughout the simulation.

Table 2: Simulated Interaction Parameters of this compound in Water (Illustrative)

This table presents hypothetical data based on typical MD simulation outputs for similar molecules.

| Interaction Parameter | Functional Group | Average Number of Hydrogen Bonds | Average Residence Time of Water (ps) |

| Solute-Solvent | Carboxylic Acid (-COOH) | 3-4 | 5-10 |

| Solute-Solvent | Methylamino (-NHCH₃) | 1-2 | 3-7 |

In Silico Approaches for Predicting Novel Derivatives and Their Chemical Behavior

In silico methods are instrumental in the rational design and prediction of the properties of novel derivatives of this compound. These computational techniques allow for the screening of a large number of virtual compounds, saving significant time and resources compared to traditional experimental synthesis and testing.

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. While often used in drug discovery, the principles of QSAR can be applied to predict various chemical properties. By establishing a mathematical relationship between the structural features (descriptors) of a series of molecules and their observed chemical behavior (e.g., reactivity, solubility), a predictive model can be built. For this compound derivatives, descriptors could include electronic properties (like HOMO/LUMO energies), steric parameters, and lipophilicity (logP).

Another powerful in silico tool is molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in designing derivatives that can interact with a specific biological target or act as a catalyst. For example, if designing a derivative to bind to an enzyme's active site, docking simulations can help in optimizing the substituents on the this compound scaffold to enhance binding affinity.

Furthermore, computational methods can be used to predict the synthetic accessibility of novel derivatives. By analyzing retrosynthetic pathways and predicting reaction outcomes, chemists can prioritize the synthesis of compounds that are more likely to be successfully produced in the lab. The design and synthesis of various aminobenzoic acid derivatives have been explored for different applications, showcasing the utility of these compounds as building blocks. mdpi.com

Table 3: Predicted Properties of Hypothetical this compound Derivatives (Illustrative)

This table illustrates how in silico predictions might be presented for novel derivatives.

| Derivative | Substituent at C4 | Predicted logP | Predicted Aqueous Solubility (mg/L) | Predicted Reactivity (HOMO-LUMO Gap, eV) |

| Derivative A | -Cl | 2.5 | 150 | 5.7 |

| Derivative B | -OCH₃ | 1.8 | 300 | 5.6 |

| Derivative C | -NO₂ | 2.1 | 200 | 5.4 |

Applications of 3 Methylamino Benzoic Acid in Pharmaceutical Chemistry and Drug Discovery Research

3-(Methylamino)benzoic Acid as a Key Intermediate and Building Block in the Synthesis of Pharmaceutically Active Molecules

This compound is a valuable intermediate in organic synthesis due to its distinct functional groups: a carboxylic acid and a secondary amine. These groups provide reactive handles for a variety of chemical transformations, allowing for the construction of more complex molecules. The carboxylic acid can be converted into esters, amides, or other derivatives, while the methylamino group can participate in reactions such as acylation, alkylation, and sulfonylation. This versatility makes the compound a useful starting material for creating diverse molecular structures for biological screening.

While some isomers and closely related derivatives of methylamino benzoic acid are documented as intermediates in the synthesis of specific drugs, the direct application of this compound in the synthesis of widely marketed pharmaceuticals is less commonly detailed in readily available literature. For instance, the related compound 3-Amino-4-(methylamino)benzoic acid is known as an intermediate in the synthesis of the anticoagulant Dabigatran molkem.com. However, this compound itself is more generally utilized as a building block in exploratory research and peptide synthesis. Its suitability for solution-phase peptide synthesis is a noted application, where it can be incorporated into peptide chains to create peptidomimetics or to introduce a constrained, aromatic linker sigmaaldrich.comsigmaaldrich.com.

The utility of this compound as a foundational element is summarized in the table below:

| Property | Description | Potential Synthetic Transformations |

| Molecular Formula | C₈H₉NO₂ | - |

| Molecular Weight | 151.16 g/mol | - |

| Carboxylic Acid Group | Provides a site for forming amide bonds, ester linkages, or reduction to an alcohol. | Amidation, Esterification, Acyl chloride formation |

| Secondary Amine Group | Allows for the introduction of various substituents. | Acylation, Sulfonylation, Alkylation, Arylation |

| Aromatic Ring | The benzene (B151609) ring provides a rigid core and can be further functionalized. | Electrophilic aromatic substitution (e.g., halogenation, nitration) |

This combination of features allows synthetic chemists to use this compound as a versatile starting point for producing a range of molecules for further investigation in drug discovery programs.

Design and Synthesis of this compound-Derived Scaffolds for Medicinal Chemistry

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups, or "decorations," are attached to create a library of related compounds. This approach is fundamental to exploring the chemical space around a hit compound to optimize its pharmacological properties. The structure of this compound is well-suited to serve as a central scaffold for generating such libraries.

The design of scaffolds based on this compound leverages its key structural features:

A rigid phenyl ring: This provides a defined three-dimensional orientation for the appended functional groups.

Two distinct points for diversification: The carboxylic acid and the methylamino group are positioned with a meta-relationship, offering specific spatial vectors for substituents.

Potential for further modification: The aromatic ring itself can be substituted to explore additional vectors and properties.

By systematically modifying these positions, medicinal chemists can generate a library of analogues to probe interactions with a biological target. The goal is to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

The following table illustrates the potential diversification points on the this compound scaffold:

| Diversification Point | Position | Type of Modification | Example R-Groups | Desired Outcome |

| Carboxylic Acid | Position 1 | Amide formation | Alkyl amines, anilines, heterocyclic amines | Modulate solubility, hydrogen bonding, target interaction |

| Methylamino Group | Position 3 | Acylation, Sulfonylation | Acyl chlorides, sulfonyl chlorides | Alter lipophilicity, introduce new binding motifs |

| Aromatic Ring | Positions 2, 4, 5, 6 | Substitution | Halogens (F, Cl, Br), Methoxy (-OCH₃), Trifluoromethyl (-CF₃) | Fine-tune electronic properties, block metabolic pathways |

This systematic approach allows for the efficient exploration of the chemical space around the this compound core, facilitating the development of new bioactive molecules.

Structure-Activity Relationship (SAR) Studies of Compounds Incorporating the this compound Moiety in Biological Systems

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. By synthesizing and testing a series of related compounds, researchers can deduce which parts of the molecule are essential for its function and which can be modified to enhance its properties.

While extensive, published SAR studies focused specifically on a library derived from the this compound scaffold are not prominently available, the principles of SAR can be applied by examining studies on the broader class of benzoic acid derivatives. Research on various substituted benzoic acids has shown that the nature and position of substituents on the benzene ring are critical for biological activity mdpi.com.

For instance, in studies of benzoic acid derivatives as α-amylase inhibitors, the presence and position of hydroxyl and methoxy groups were found to significantly impact inhibitory potency mdpi.com. Similarly, SAR studies on benzoic acid derivatives with anti-sickling properties revealed that strong electron-donating groups on the benzene ring were important for potent activity .

Applying these principles to the this compound moiety allows for hypothetical SAR exploration. Modifications at the key diversification points would be expected to influence the compound's interaction with a biological target.

The following table provides a hypothetical illustration of an SAR study for a series of compounds built on the this compound scaffold, targeting a hypothetical protein kinase.

| Compound | R¹ (at Carboxyl) | R² (at Amine) | R³ (at Ring Position 4) | Relative Potency (Hypothetical) | Rationale |

| Lead Scaffold | -OH | -CH₃ | -H | 1x | Baseline activity of the core structure. |

| Analogue 1 | -NH-Cyclopropyl | -CH₃ | -H | 15x | Amide may form a key hydrogen bond in the kinase hinge region. |

| Analogue 2 | -OH | -C(=O)Ph | -H | 0.5x | Bulky benzoyl group may cause steric clash in the binding pocket. |

| Analogue 3 | -NH-Cyclopropyl | -CH₃ | -F | 30x | Fluoro group may increase binding affinity through favorable interactions or by altering electronics. |

| Analogue 4 | -NH-Cyclopropyl | -CH₃ | -OCH₃ | 5x | Methoxy group may be too large or unfavorably alter the compound's solubility. |

This illustrative table demonstrates how systematic chemical changes can be correlated with changes in biological activity, guiding the rational design of more potent and effective drug candidates. The this compound structure provides a robust and tunable framework for conducting such essential medicinal chemistry investigations.

Role of 3 Methylamino Benzoic Acid in Peptide Synthesis and Bioconjugation Chemistry

Methodologies for Incorporating 3-(Methylamino)benzoic Acid into Peptide Chains

The incorporation of N-methylated amino acids like this compound into peptide chains presents unique challenges due to the steric hindrance of the N-methyl group, which can impede coupling reactions. However, several effective methodologies have been developed to overcome these obstacles, primarily involving the use of potent coupling reagents and appropriate protecting group strategies.

The selection of a suitable protecting group for the secondary amine is critical to prevent unwanted side reactions and to ensure efficient peptide bond formation. The most commonly employed protecting groups in this context are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. The Fmoc group is typically removed under basic conditions (e.g., using piperidine), while the Boc group is cleaved with acid (e.g., trifluoroacetic acid), allowing for orthogonal protection strategies in more complex syntheses.

To facilitate the amide bond formation, a variety of high-activity coupling reagents are utilized. These reagents activate the carboxylic acid group of the incoming amino acid, making it more susceptible to nucleophilic attack by the amino group of the growing peptide chain. For sterically hindered couplings involving N-methylated amino acids, phosphonium (B103445) and uronium salt-based reagents have proven to be particularly effective.

Commonly Used Coupling Reagents for N-Methylated Amino Acids:

| Reagent Class | Examples | Key Features |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | High coupling efficiency, reduced risk of racemization. |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Fast reaction kinetics and high yields. |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Often used with additives like HOBt (Hydroxybenzotriazole) to suppress side reactions and racemization. |

A general procedure for incorporating Fmoc-protected this compound involves a pre-activation step. The protected amino acid is dissolved in a suitable solvent, such as dimethylformamide (DMF), along with the coupling reagent and a tertiary base like N,N-diisopropylethylamine (DIEA). This mixture is then added to the resin-bound peptide with the free N-terminus. The coupling reaction is often monitored for completion using a colorimetric test, such as the Kaiser test, although it should be noted that secondary amines like the one in this compound may give a false negative result.

Use of this compound as a Reagent in Solution Phase Peptide Synthesis

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase synthesis, remains a valuable technique for the large-scale production of peptides and for the synthesis of complex or modified peptides. This compound can be effectively utilized as a building block in this classical approach.

The fundamental principles of solution-phase synthesis involve the sequential coupling of protected amino acid derivatives in a homogenous solution, followed by purification of the intermediate peptide after each step. The protection of both the amino and carboxyl groups of this compound is a prerequisite for its use in this methodology. The amino group is typically protected with a Boc or Fmoc group, as previously discussed. The carboxylic acid group is often protected as a simple ester, such as a methyl or benzyl (B1604629) ester, which can be readily cleaved at a later stage of the synthesis.

The coupling of the protected this compound to another amino acid or peptide fragment in solution is mediated by the same classes of coupling reagents used in solid-phase synthesis. Carbodiimides, in conjunction with additives, are frequently employed due to their cost-effectiveness and efficiency.

A typical coupling step in solution-phase synthesis involving this compound would proceed as follows:

The C-terminally protected amino acid or peptide is dissolved in an appropriate aprotic solvent.

The N-terminally protected this compound, a coupling reagent (e.g., DCC), and an additive (e.g., HOBt) are added to the solution.

The reaction mixture is stirred at room temperature until the reaction is complete, which is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The resulting protected peptide is then isolated and purified, often through extraction and crystallization or chromatography, to remove byproducts and unreacted starting materials.

The protecting group on the newly incorporated this compound is then selectively removed to allow for the next coupling step in the sequence.

The presence of the N-methyl group in this compound can influence the conformation of the resulting peptide, potentially inducing turns or altering the peptide's proteolytic stability, which are often desirable properties in peptidomimetic drug design.

Advanced Bioconjugation Strategies Utilizing this compound Derivatives

While direct evidence for the widespread use of this compound derivatives in advanced bioconjugation strategies is still emerging in the scientific literature, its structural features make it a promising candidate for the development of novel linkers and scaffolds. The aromatic ring provides a rigid spacer, while the amino and carboxyl groups offer orthogonal handles for further functionalization.

Derivatives of aminobenzoic acids are being explored as linkers in the construction of antibody-drug conjugates (ADCs) and other targeted therapies. The general concept involves modifying the this compound core to incorporate reactive functionalities that can be selectively coupled to biomolecules, such as proteins or antibodies, and to a payload, such as a cytotoxic drug.

Potential Bioconjugation Strategies Involving this compound Derivatives:

| Strategy | Description | Potential Reactive Groups on Derivative |

| Linker for Antibody-Drug Conjugates (ADCs) | The derivative acts as a bridge connecting a monoclonal antibody to a potent cytotoxic agent. | The amino group could be acylated with a drug-linker moiety, while the carboxyl group is activated for conjugation to lysine (B10760008) residues on the antibody. |

| Scaffold for Multivalent Ligands | The aromatic ring can serve as a central scaffold to which multiple copies of a targeting ligand are attached. | The amino and carboxyl groups can be used as attachment points for different ligands or for further extension with branched linkers. |

| Fluorescent Probe and Biotinylation Reagents | The derivative can be functionalized with a fluorophore or biotin (B1667282) for use in biological assays. | The amino group can be reacted with a fluorescent dye or a biotin derivative containing a reactive ester. |

For instance, the amino group of this compound could be functionalized with a maleimide (B117702) group, which can then selectively react with cysteine residues on a protein. The carboxylic acid could be coupled to a drug molecule. This creates a heterobifunctional linker that allows for the precise assembly of a bioconjugate.

Further research into the derivatization of this compound is anticipated to expand its utility in the burgeoning field of bioconjugation, offering new tools for the development of targeted therapeutics and diagnostic agents.

Research on Benzoic Acid Derivatives, Including Potential Roles of 3 Methylamino Benzoic Acid, in Plant Sciences

Investigation of Benzoic Acid Derivative Applications in Plant Growth Regulation

Future investigations into 3-(Methylamino)benzoic acid would likely follow established methodologies, including:

Bioassays: Testing the compound at various concentrations on model plant species to observe effects on germination, root and shoot growth, and biomass accumulation.

Hormonal Profiling: Analyzing changes in endogenous plant hormone levels after treatment to understand the mechanism of action.

Gene Expression Studies: Identifying genes that are up- or down-regulated in response to the compound to pinpoint the molecular pathways affected.

A hypothetical study could explore how the methylamino group at the meta position of the benzoic acid ring influences its activity compared to other substituted benzoic acids.

Studies on the Efficacy and Mechanisms of Benzoic Acid Derivatives as Safeners for Herbicides

Herbicide safeners are crucial in modern agriculture for protecting crops from herbicide injury without compromising weed control. mdpi.comnih.gov The mechanism of action for many safeners involves enhancing the crop's ability to metabolize and detoxify the herbicide, often by inducing the expression of specific enzymes like glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases. jircas.go.jp

While no studies have specifically identified this compound as a herbicide safener, its potential could be evaluated through:

Screening Assays: Treating crop plants with a combination of a herbicide and this compound to assess any reduction in herbicide-induced damage.

Enzyme Activity Assays: Measuring the activity of key detoxification enzymes in treated plants to determine if the compound enhances the plant's metabolic defense mechanisms.

Metabolite Analysis: Identifying the breakdown products of the herbicide in the presence of the potential safener to confirm enhanced detoxification.

The table below illustrates the kind of data that would be collected in such a study.

| Treatment | Herbicide Injury (%) | GST Activity (units/mg protein) |

| Herbicide Alone | 35 | 1.2 |

| Herbicide + Safener X | 10 | 3.5 |

| Herbicide + 3-(MABA) | Data Not Available | Data Not Available |

Agronomic and Environmental Implications of Benzoic Acid Derivative Application in Plant Systems

The use of any chemical in agriculture necessitates a thorough evaluation of its agronomic benefits and environmental impact. For benzoic acid derivatives, this includes assessing their effects on crop yield and quality, as well as their persistence and fate in the environment. nih.gov

Key areas of investigation for the agronomic and environmental profile of this compound would include:

Soil Persistence Studies: Analyzing the degradation rate and potential for accumulation of the compound in different soil types.

Leaching Potential: Assessing the mobility of the compound in the soil profile to understand the risk of groundwater contamination.

Ecotoxicology: Evaluating the potential impact on non-target organisms, including soil microbes, insects, and aquatic life. nih.gov

Emerging Research Frontiers and Future Directions for 3 Methylamino Benzoic Acid

Exploration of Unconventional Synthetic Pathways and Sustainable Chemistry Approaches for 3-(Methylamino)benzoic Acid

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. For this compound, research is moving towards developing novel synthetic routes that are more environmentally benign than traditional methods.

Sustainable N-Methylation Strategies: Conventional N-methylation processes often rely on hazardous reagents. Emerging research focuses on greener alternatives. One promising avenue is the "hydrogen borrowing" or "hydrogen autotransfer" strategy, which uses alcohols like methanol as alkylating agents with catalysts based on non-noble, earth-abundant metals such as manganese or nickel rsc.org. This approach generates water as the only byproduct, significantly improving the environmental profile of the synthesis. Another sustainable method involves transition-metal-free synthesis, where mono-N-methyl aromatic amines are produced from aromatic nitroso compounds and methylboronic acid, avoiding the need for harsh reductants or bases nih.gov.

Biocatalysis and Engineered Biosynthesis: Biocatalysis represents a frontier in sustainable synthesis, utilizing enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions mdpi.com. While direct biocatalytic synthesis of this compound has not been extensively reported, related research provides a strong foundation for future work. For instance, engineered Corynebacterium glutamicum has been used for the sustainable production of N-methylphenylalanine through reductive methylamination, demonstrating the potential of engineered microbes nih.gov. Enzymes like transaminases, imine reductases, and amine dehydrogenases are increasingly used for amine synthesis and could be adapted for the N-methylation of a precursor like 3-aminobenzoic acid nih.gov.

Innovative Green Chemistry Approaches: Drawing inspiration from the synthesis of related compounds, future research could explore a one-pot oxo-reduction process in subcritical water, a method successfully used for the green production of 3-aminobenzoic acid from 3-nitrobenzaldehyde mdpi.com. This technique uses a bio-based carbon catalyst and avoids the need for added metals or hydrogen gas, representing a significant step towards a more sustainable chemical industry mdpi.com.

Table 1: Comparison of Synthetic Approaches for Aromatic Amines

| Method | Key Features | Advantages | Potential Application to this compound |

| Hydrogen Borrowing Catalysis | Uses alcohols as alkylating agents with non-noble metal catalysts rsc.org. | High atom economy; water is the main byproduct; avoids hazardous methylating agents. | Direct N-methylation of 3-aminobenzoic acid using methanol. |

| Biocatalysis (Engineered Cells/Enzymes) | Employs enzymes (e.g., imine reductases) or whole cells to catalyze reactions nih.govnih.gov. | High selectivity (chemo-, regio-, stereo-); mild reaction conditions; reduced waste. | Reductive amination of a keto-acid precursor or direct methylation of 3-aminobenzoic acid. |

| Subcritical Water Synthesis | Uses water at high temperature and pressure as a solvent and catalyst promoter mdpi.com. | Environmentally benign solvent; can facilitate metal-free reactions. | Adaptation of the synthesis of 3-aminobenzoic acid for a one-pot methylation process. |

| Transition-Metal-Free Methylation | Reaction of nitroso compounds with methylboronic acid nih.gov. | Avoids toxic and expensive metal catalysts; rapid reaction times. | A novel route starting from 3-nitrosobenzoic acid. |

Investigation of Novel Applications in Advanced Materials Science and Functional Polymers

The bifunctional nature of this compound makes it an attractive building block for advanced materials and functional polymers. The carboxylic acid group offers a site for esterification or amidation, while the methylamino group provides a point for further functionalization or polymerization, opening doors to materials with tailored properties.

Monomers for High-Performance Polymers: Aminobenzoic acids are precursors to specialized polymers. For example, certain o-aminophenol benzoic acid derivatives are used in the synthesis of polybenzoxazoles, a class of polymers known for their exceptional thermal stability and mechanical strength dtic.mil. By analogy, this compound could serve as a monomer or a co-monomer for the synthesis of novel polyamides or other condensation polymers. The presence of the N-methyl group, compared to the primary amine in 3-aminobenzoic acid, would alter the polymer's structure by preventing hydrogen bonding at that site, potentially leading to materials with different solubility, processability, and thermal characteristics.

Surface Modification and Functional Coatings: The carboxylate headgroup of benzoic acid derivatives can anchor to metal oxide surfaces, forming self-assembled monolayers (SAMs). Recent studies have investigated benzoic acid and its fluorinated derivatives as potential inhibitors for atomic layer deposition (ALD), a technique used in fabricating microelectronics mdpi.com. This compound could be explored for similar surface science applications. The methylamino group could be used to tune the surface properties (e.g., hydrophobicity, reactivity) or to serve as an attachment point for other functional molecules, creating tailored interfaces for sensors, catalysts, or biomedical devices.

Matrix Components in Composite Materials: The ability of benzoic acid to be incorporated into polymer crystalline cavities suggests that its derivatives could be integrated into polymer matrices to create advanced composite materials. The specific interactions between the this compound molecule and a host polymer could be exploited to enhance properties such as mechanical strength, thermal resistance, or to introduce functionalities like UV absorption or antioxidant capabilities.

Advanced Integrated Methodologies for Comprehensive Research on this compound and its Analogues

To accelerate the discovery and optimization of new applications for this compound, researchers are turning to advanced integrated methodologies that combine computational modeling with sophisticated experimental techniques. This synergistic approach allows for a deeper understanding of molecular properties and guides the rational design of new materials and synthetic pathways.

Computational Chemistry and Molecular Modeling: Ab initio and Density Functional Theory (DFT) methods are powerful tools for predicting the structural, electronic, and vibrational properties of molecules. Such computational studies have been performed on related isomers like meta- and para-aminobenzoic acid to determine their stable conformations, electronic structure, and to interpret experimental spectra researchgate.nettandfonline.comoulu.finih.gov. Applying these methods to this compound can provide fundamental insights into its reactivity, bond strengths, and intermolecular interactions. This knowledge is crucial for designing effective polymerization strategies and predicting how the molecule will behave at material interfaces.

Integrated Experimental and Computational Analysis: The combination of high-resolution spectroscopy with quantum chemical calculations provides a powerful framework for structural elucidation. For instance, vibrational spectra of cryogenically cooled ions of 4-aminobenzoic acid have been precisely interpreted with the aid of DFT calculations nih.gov. A similar integrated approach for this compound would enable a detailed characterization of its properties and its interactions with other molecules.

In Silico Screening and Molecular Docking: For exploring potential biological applications, molecular docking has been used to study the interactions of benzoic acid derivatives with biological targets like enzymes mdpi.com. This in silico screening approach can be applied to this compound and a virtual library of its analogues to identify potential candidates for pharmaceutical or agrochemical applications, thereby streamlining the experimental validation process. This integrated methodology, combining synthesis, characterization, and computational modeling, will be pivotal in unlocking the full potential of this compound in emerging scientific fields acs.org.

Table 2: Advanced Methodologies for Research on Benzoic Acid Derivatives

| Methodology | Description | Application to this compound | Reference Example |

| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of molecules. | Prediction of geometry, vibrational frequencies, reaction energies, and electronic properties. | Investigation of p-aminobenzoic acid molecule researchgate.net. |

| Ab Initio Molecular Dynamics | Simulation method that computes forces from electronic structure calculations on-the-fly. | Simulating the behavior of the molecule in different environments (e.g., solvents, polymer matrices). | Analysis of meta- and para-aminobenzoic acid molecules oulu.fi. |

| Molecular Docking | Computational technique that predicts the preferred orientation of one molecule to a second when bound to each other. | Screening for potential biological activity by modeling interactions with protein targets. | In-silico analysis of 5-acetamido-2-hydroxy benzoic acid derivatives mdpi.com. |

| Integrated Spectroscopic & Computational Analysis | Combines experimental spectroscopy (e.g., IR, NMR) with high-level calculations to assign spectral features and determine structure. | Unambiguous characterization of the molecule and its complexes with other species. | Vibrational spectroscopy of cryogenically cooled 4-Aminobenzoic acid protomers nih.gov. |

Q & A

What are the recommended synthetic routes and purification strategies for 3-(methylamino)benzoic acid?

Basic Research Question

this compound can be synthesized via multi-step reactions involving nucleophilic substitution or reductive amination. For example, derivatives of this compound have been prepared by reacting 3-aminobenzoic acid with methylating agents (e.g., methyl iodide) under controlled alkaline conditions . Purification typically involves recrystallization using polar aprotic solvents (e.g., DMF-water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients. Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards .

How can the molecular structure and crystallographic properties of this compound be characterized?

Basic Research Question

X-ray crystallography is the gold standard for resolving bond lengths, dihedral angles, and hydrogen-bonding networks. The Cambridge Structural Database (CSD) provides comparative data for related benzoic acid derivatives, enabling validation of crystallographic parameters . For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments can confirm spatial proximity of the methylamino group to the carboxylic acid moiety . Computational tools like Gaussian or ORCA can model optimized geometries using density functional theory (DFT) .

What factors influence the solubility and dissociation behavior of this compound in aqueous and organic solvents?

Basic Research Question

The compound’s solubility is pH-dependent due to its carboxylic acid (pKa ~2.5) and methylamino (pKa ~5.10) groups . In aqueous buffers, solubility increases above pH 5.10 as the amino group deprotonates. In organic solvents, solubility follows the order DMSO > DMF > ethanol > cyclohexane. Limited experimental data for 3-(dimethylamino)benzoic acid in cyclohexane (0.12 mg/mL at 303 K) suggest hydrophobic interactions dominate in non-polar media .

How does tautomeric equilibrium affect the reactivity of this compound in Schiff base formation?

Advanced Research Question

The methylamino group participates in tautomeric shifts, influencing its nucleophilicity in Schiff base reactions. Studies on analogous hydroxyaryl Schiff bases reveal that tautomerism stabilizes quinoid structures, altering reaction kinetics . For this compound, tautomeric forms can be monitored via UV-Vis spectroscopy (λ shifts at 300–400 nm) or temperature-dependent NMR to assess equilibrium constants .

What role does this compound play in coordination chemistry and metal-ion adsorption?

Advanced Research Question

The carboxylic acid and methylamino groups act as bidentate ligands for transition metals (e.g., Co²⁺, Cu²⁺). Adsorption studies on benzoic acid derivatives show enhanced metal-ion binding efficiency when grafted onto activated carbon surfaces, with Langmuir isotherm models confirming monolayer adsorption . Competitive binding assays (e.g., with EDTA) can quantify coordination stability constants .

How can this compound be functionalized for pharmacokinetic studies or prodrug development?

Advanced Research Question

Derivatization via esterification (e.g., methyl ester formation) or conjugation with fluorenylmethoxycarbonyl (Fmoc) groups improves cell permeability . Metabolic pathways can be tracked using LC-MS/MS to identify phase I/II metabolites, such as hydroxylation or glucuronidation products . In silico tools like SwissADME predict bioavailability and CYP450 interaction profiles .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。